molecular formula C9H10O3 B1440695 3-(5-Ethylfuran-2-yl)prop-2-enoic acid CAS No. 77741-65-2

3-(5-Ethylfuran-2-yl)prop-2-enoic acid

Cat. No. B1440695
CAS RN: 77741-65-2
M. Wt: 166.17 g/mol
InChI Key: COIVWIYBIUGQGM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “3-(5-Ethylfuran-2-yl)prop-2-enoic acid” is 1S/C9H10O3/c1-2-7-3-4-8(12-7)5-6-9(10)11/h3-6H,2H2,1H3,(H,10,11)/b6-5+ . This indicates the presence of a furan ring and a carboxylic acid group in the molecule.


Physical And Chemical Properties Analysis

“3-(5-Ethylfuran-2-yl)prop-2-enoic acid” has a molecular weight of 166.18 .

Scientific Research Applications

Medicine: Antimicrobial Agent

3-(5-Ethylfuran-2-yl)prop-2-enoic acid: has shown promise as an antimicrobial agent. Research indicates that derivatives of this compound can inhibit the growth of yeast-like fungi such as Candida albicans , as well as bacteria like Escherichia coli and Staphylococcus aureus . This suggests potential applications in developing new antibiotics or antifungal medications.

properties

IUPAC Name

3-(5-ethylfuran-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-7-3-4-8(12-7)5-6-9(10)11/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIVWIYBIUGQGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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